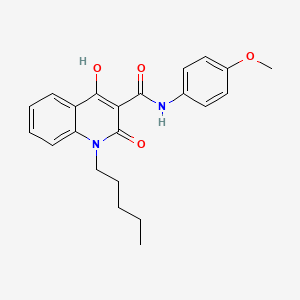
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic effects. This molecule belongs to the class of compounds known as quinolines, which are known for their diverse biological activities. CT-3 has been found to exhibit promising anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that this molecule interacts with the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating many physiological processes, including inflammation, pain, and neuroprotection. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding may contribute to the anti-inflammatory, analgesic, and neuroprotective effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this molecule inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory, analgesic, and neuroprotective effects. These effects make 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of new drugs based on the structure of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This molecule has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand how this molecule interacts with the endocannabinoid system and other signaling pathways. Additionally, studies are needed to investigate the potential side effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and to optimize the synthesis method to yield higher purity and better yields.
合成方法
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 3-quinolinecarboxylic acid, followed by the addition of pentylamine and acetic anhydride. The resulting product is then hydrolyzed to yield 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This synthesis method has been optimized to yield high purity 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide with good yields.
科学研究应用
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits potent anti-inflammatory effects both in vitro and in vivo. This molecule has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit analgesic effects in animal models of pain. This molecule has been shown to reduce pain sensitivity in a dose-dependent manner, making it a potential candidate for the development of new pain medications. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. This molecule has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
属性
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-15-10-12-16(28-2)13-11-15/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMUUGLTWFMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)



![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)


![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)